1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene
Description
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene (CAS: Not provided in evidence) is a halogenated aromatic compound featuring chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 3, and an ethyl substituent at position 5.
Properties
Molecular Formula |
C9H8Cl2F2O |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(11)7(4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
JFJBXRYGPZWZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy and ethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Dichlorobenzenes ()
The simplest analogs are o-dichlorobenzene (CAS 95-50-1), m-dichlorobenzene (CAS 541-73-1), and p-dichlorobenzene (CAS 106-46-7). These isomers differ in chlorine substitution patterns, leading to distinct boiling points, solubilities, and reactivities:
Key Differences :
- The ethyl group at position 5 adds steric bulk, reducing crystallinity and improving solubility in organic solvents relative to unsubstituted dichlorobenzenes.
Halogenated Ethoxy/Bromo Derivatives ()
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene (CAS 2384010-19-7) shares positional similarity (1,2,5-substitution) but differs in substituents:
Key Differences :
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase reactivity in cross-coupling reactions compared to chlorine.
- Ethoxy vs. Ethyl : The ethoxy group (-OCH₂CH₃) introduces oxygen-based polarity, whereas the ethyl group (-C₂H₅) contributes to hydrophobicity.
Polychlorinated Biphenyls (PCBs) ()
Compounds like 3,3',5-trichloro-1,1'-biphenyl (CAS 52663-72-6) and 2,4,5,3',4',5'-hexachlorobiphenyl (CAS Not provided) are structurally distinct but share halogenated aromatic frameworks:
Key Differences :
- PCBs exhibit biphenyl backbones, leading to greater environmental persistence and toxicity compared to monosubstituted benzene derivatives like the target compound.
Biological Activity
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.
This compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl2F2O |
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | 1,2-Dichloro-3-(difluoromethoxy)-5-ethylbenzene |
| CAS Number | [Not specified] |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and signaling pathways.
- Receptor Interaction : The compound's structure allows it to interact with various receptors, which may lead to modulation of physiological processes such as inflammation and cellular proliferation.
- Toxicological Effects : As with many chlorinated compounds, there is concern regarding its potential toxicity. Animal studies indicate that prolonged exposure can lead to adverse effects on the liver and kidneys, as well as possible carcinogenic effects.
Toxicity Studies
Research has shown varying degrees of toxicity associated with this compound:
- Acute Toxicity : In rodent models, acute exposure resulted in symptoms such as lethargy and respiratory distress.
- Chronic Toxicity : Long-term studies indicated potential liver damage and alterations in blood parameters, suggesting a need for careful handling and usage guidelines.
Case Study 1: Environmental Impact
A study examined the effects of this compound on aquatic organisms. It was found that at high concentrations, the compound caused significant mortality in fish species, highlighting its environmental persistence and bioaccumulation potential.
Case Study 2: Medicinal Chemistry Application
In a medicinal chemistry context, researchers explored the use of this compound as a lead compound for developing new anti-inflammatory agents. Initial screening showed promising results in inhibiting pro-inflammatory cytokine production in vitro.
Research Findings
Recent research has focused on the following aspects:
- Synthesis and Modification : Various synthetic routes have been explored to enhance the biological activity of derivatives of this compound.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine how modifications affect its pharmacological profile.
- Comparative Analysis : Comparisons with structurally similar compounds have been made to understand the unique biological effects attributed to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
